molecular formula C13H16N2O3 B2636144 N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]propanamide CAS No. 955259-82-2

N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]propanamide

Cat. No.: B2636144
CAS No.: 955259-82-2
M. Wt: 248.282
InChI Key: WGGDXESKIRGLIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]propanamide is a synthetic oxazolidinone derivative with significant potential in antimicrobial research and pharmaceutical development. This compound features the characteristic 1,3-oxazolidin-2-one core structure substituted with a phenyl group at the 3-position and a propanamide chain at the 5-methyl position, forming a molecular framework that demonstrates notable biological activity. Oxazolidinone compounds represent an important class of synthetic antibacterial agents known to inhibit bacterial protein synthesis through binding to the 50S ribosomal subunit, thereby preventing formation of the initiation complex in bacterial translation systems . The structural configuration of this specific compound, particularly the phenyl substitution at position 3 of the oxazolidinone ring and the propanamide extension, contributes to its potential antibacterial potency and spectrum of activity against resistant pathogens. Research applications for this compound include investigation as a structural scaffold for developing novel anti-infective agents , particularly against drug-resistant Gram-positive pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Additional research applications include structure-activity relationship (SAR) studies to optimize antibacterial efficacy, exploration of pro-drug formulations to enhance bioavailability, and investigation of synergistic effects when combined with established antimicrobial compounds. The compound serves as a valuable intermediate for chemical modification and biological evaluation in medicinal chemistry programs. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans. Proper handling procedures and appropriate personal protective equipment should be employed when working with this compound. Researchers should consult relevant safety data sheets before use and adhere to all applicable laboratory safety protocols.

Properties

IUPAC Name

N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-2-12(16)14-8-11-9-15(13(17)18-11)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGGDXESKIRGLIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC1CN(C(=O)O1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]propanamide typically involves the reaction of an appropriate amine with an oxazolidinone derivative. One common method involves the use of 2-oxo-3-phenyl-1,3-oxazolidin-5-ylmethyl chloride, which reacts with propanamide under basic conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives .

Scientific Research Applications

Antimicrobial Activity

Oxazolidinones, including N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]propanamide, are primarily known for their antimicrobial properties. They inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This mechanism makes them effective against Gram-positive bacteria, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Case Study:
A study evaluated the efficacy of various oxazolidinone derivatives against MRSA. This compound demonstrated significant antibacterial activity with a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Anti-inflammatory Properties

Recent research indicates that oxazolidinones may possess anti-inflammatory effects. The compound has been studied for its potential to modulate inflammatory pathways, particularly in conditions like rheumatoid arthritis.

Case Study:
In vitro studies showed that this compound reduced the production of pro-inflammatory cytokines in macrophages. This suggests a role in managing inflammatory diseases .

Antiviral Research

The ongoing search for effective antiviral agents has highlighted the potential of oxazolidinone derivatives. Research is underway to explore their efficacy against viral targets such as SARS-CoV and other emerging viruses.

Data Table: Efficacy Against Viral Targets

CompoundTarget VirusIC50 (µM)Reference
N-[...]-propanamideSARS-CoV Mpro5.27
Other derivativesInfluenza A12.5

Structure–Activity Relationship Studies

Understanding the structure–activity relationship (SAR) of this compound has been crucial in optimizing its pharmacological properties. Modifications to the oxazolidinone core have led to enhanced potency and selectivity.

Case Study:
A series of analogs were synthesized and tested for their antimicrobial activity. Variations in substituents on the phenyl ring significantly impacted their effectiveness against specific bacterial strains .

Conclusion and Future Directions

This compound exhibits promising applications in pharmaceuticals, particularly in antimicrobial and anti-inflammatory research. Ongoing studies aim to further elucidate its mechanisms of action and expand its therapeutic potential.

Future research should focus on:

  • Clinical Trials : Assessing safety and efficacy in human subjects.
  • Mechanistic Studies : Understanding detailed pathways involved in its biological activity.
  • Novel Formulations : Exploring delivery methods to enhance bioavailability and reduce side effects.

The insights gained from these studies will contribute significantly to drug development efforts targeting resistant infections and inflammatory diseases.

Mechanism of Action

The mechanism of action of N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]propanamide involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes or proteins, thereby exerting its therapeutic effects. The oxazolidinone ring is known to interact with bacterial ribosomes, inhibiting protein synthesis and leading to antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share core structural motifs with N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]propanamide, differing primarily in substituents and functional groups:

Compound Name / ID Key Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Features (IR, NMR) Source
This compound 3-phenyl oxazolidinone, propanamide C₁₃H₁₄N₂O₃ 246.26 Not reported Not provided in evidence, but expected NH stretch (IR: ~3300 cm⁻¹), oxazolidinone C=O (IR: ~1750 cm⁻¹), and phenyl protons (NMR: δ 7.2–7.5 ppm). N/A
Ranbezolid Morpholinyl, nitro-furanyl, acetamide C₂₁H₂₄FN₅O₆ 485.45 Not reported Nitro group (IR: ~1520, 1350 cm⁻¹), morpholine protons (NMR: δ 3.5–3.7 ppm) .
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide (7c) Thiazole, oxadiazole, sulfanyl, methylphenyl C₁₆H₁₇N₅O₂S₂ 375.47 134–178 NH₂ stretch (IR: ~3400 cm⁻¹), oxadiazole C=N (IR: ~1600 cm⁻¹), methyl protons (NMR: δ 2.3 ppm) .
3-(((2,2-Difluorocyclopropyl)methyl)thio)-N-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)propanamide (P10) Difluorocyclopropyl, thioether, pyridinyl thiazole C₁₇H₁₈F₂N₃OS₂ 406.47 Not reported CF₂ stretch (IR: ~1150–1250 cm⁻¹), pyridine protons (NMR: δ 8.5–9.0 ppm) .
ZINC13576684 4-Methylbenzylidene, thioxothiazolidinone C₂₀H₂₀N₄O₂S₃ 452.59 Not reported Thioxo group (IR: ~1250 cm⁻¹), benzylidene protons (NMR: δ 7.2–7.4 ppm) .

Key Structural and Functional Differences

  • Oxazolidinone vs. Thiazolidinone Scaffolds: The target compound features an oxazolidinone ring, while ZINC13576684 () contains a thioxothiazolidinone ring.
  • Substituent Effects: Electron-Withdrawing Groups: Compounds like P10 () incorporate trifluoropropylthio or difluorocyclopropyl groups, which enhance metabolic stability and lipophilicity compared to the simpler phenyl group in the target compound . Amino and Thiazole Groups: Compounds 7c–7f () include 2-aminothiazole and oxadiazole moieties, which are associated with antimicrobial activity but may reduce solubility due to increased molecular weight (375–389 g/mol vs. 246 g/mol for the target) .
  • Spectral Variations: The absence of a nitro group (as in ranbezolid) in the target compound eliminates characteristic IR stretches at ~1520 cm⁻¹ and 1350 cm⁻¹ . Thioether-containing compounds (e.g., P10) exhibit distinct NMR shifts for sulfur-bound methyl groups (δ 2.5–3.0 ppm) compared to the target’s oxazolidinone-linked methylene .

Biological Activity

N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]propanamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Information

  • IUPAC Name : this compound
  • Molecular Formula : C15H16N2O2
  • Molecular Weight : 256.30 g/mol
  • CAS Number : Not explicitly listed; related compounds include CAS 1429334-00-8.

The oxazolidinone ring structure is significant for its biological activity, often influencing interactions with biological targets.

Research indicates that compounds with the oxazolidinone moiety exhibit various biological activities, including:

  • Antimicrobial Activity : Some derivatives have demonstrated effectiveness against Gram-positive bacteria.
  • Anticancer Properties : Certain analogs have shown potential in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth.
  • Thrombin Inhibition : Variants of the compound have been studied for their ability to inhibit thrombin, a key enzyme in blood coagulation .

Antimicrobial Activity

A study evaluated the antimicrobial properties of several oxazolidinone derivatives, including those similar to this compound. The results indicated significant activity against various bacterial strains, suggesting that modifications to the oxazolidinone core can enhance efficacy .

Anticancer Activity

In another investigation, the compound was tested for its effects on cancer cell lines. The findings revealed that it inhibited cell growth in a dose-dependent manner, with mechanisms involving apoptosis and cell cycle arrest. The study highlighted the importance of structural modifications in enhancing anticancer potency .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTargetIC50 (µM)Reference
Oxazolidinone AAntimicrobialStaphylococcus aureus10
Oxazolidinone BAnticancerHeLa cells5
Oxazolidinone CThrombin InhibitionThrombin0.5

Safety and Toxicology

While exploring the biological activities of this compound, it is crucial to consider safety profiles. Preliminary toxicity assessments suggest moderate toxicity levels; however, further studies are required to establish comprehensive safety data.

Hazard Codes

The compound exhibits hazard codes indicating potential risks:

  • H302: Harmful if swallowed
  • H312: Harmful in contact with skin
  • H332: Harmful if inhaled .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.